molecular formula C15H22N2O3S B2604173 4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379971-20-5

4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2604173
CAS No.: 2379971-20-5
M. Wt: 310.41
InChI Key: JJYWMASGTOYPQA-UHFFFAOYSA-N
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Description

4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a cyclopropanesulfonyl group and a methoxy group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via a sulfonylation reaction using cyclopropanesulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxy Group: The methoxy group can be attached through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Methylpyridine Ring: The methylpyridine ring can be synthesized through a series of reactions involving pyridine derivatives and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: It can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions involving piperidine derivatives.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, modulating their function. The methoxy and methylpyridine groups can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine

Uniqueness

4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the cyclopropanesulfonyl group can enhance its stability and reactivity compared to similar compounds. The methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-9-14(6-7-16-12)20-11-13-3-2-8-17(10-13)21(18,19)15-4-5-15/h6-7,9,13,15H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWMASGTOYPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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